molecular formula C18H21N3O3S B178539 (S)-Rabeprazole CAS No. 177795-59-4

(S)-Rabeprazole

Cat. No. B178539
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Rabeprazole” is a specific enantiomer of the drug Rabeprazole, which is a proton pump inhibitor. It is used to treat certain conditions where there is too much acid in the stomach, such as stomach ulcers and gastroesophageal reflux disease (GERD).



Synthesis Analysis

The synthesis of Rabeprazole involves several steps, including the creation of the pyridine derivative, followed by a coupling reaction with a thiazole derivative. The exact process can vary depending on the specific methods and reagents used.



Molecular Structure Analysis

Rabeprazole’s molecular structure includes a pyridine ring and a thiazole ring, which are connected by a methylene bridge. It also has a fluorinated carboxylic acid group attached to the thiazole ring.



Chemical Reactions Analysis

As a proton pump inhibitor, Rabeprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cell. This effectively blocks the final step in gastric acid production.



Physical And Chemical Properties Analysis

Rabeprazole is a white to slightly yellowish-white solid. It is very soluble in water and methanol, freely soluble in ethanol, chloroform, and ethyl acetate, and insoluble in ether and n-hexane.


Scientific Research Applications

1. Acid Suppression and Gastroesophageal Reflux Disease (GERD) Management

(S)-Rabeprazole, as a proton pump inhibitor, is extensively used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is known for its rapid onset of action in acid suppression and is effective in relieving GERD-related symptoms like heartburn, regurgitation, and bloating. It has also shown effectiveness in treating extra-esophageal manifestations of GERD, such as asthma and chronic laryngitis, and in the management of non-erosive reflux disease (Dadabhai & Friedenberg, 2009); (Pace et al., 2007).

2. Helicobacter Pylori Eradication

Rabeprazole, in combination with antibiotics, has been studied for the eradication of Helicobacter pylori, a common cause of peptic ulcers. Clinical trials have found rabeprazole-based triple therapy (with two antibiotics) to be safe and effective in eradicating H. pylori, even in cases of dual therapy with clarithromycin (Stack et al., 1998); (Sharara, 2005).

3. Gastric Acid Hypersecretory Syndromes

(S)-Rabeprazole is also applied in the treatment of gastric acid hypersecretory syndromes, including Zollinger-Ellison syndrome. Its potent inhibitory effect on gastric acid secretion is crucial in managing these conditions effectively (Baldwin & Keam, 2009).

4. Pharmacokinetic Properties and Metabolism

Studies highlight rabeprazole's unique pharmacokinetic properties. Unlike other proton pump inhibitors, its metabolism is less influenced by genetic polymorphisms of CYP2C19, making it a more consistent option across different patient populations. This characteristic also contributes to its rapid onset of action (Dadabhai & Friedenberg, 2009); (Lew, 1999).

5. Effects on Plasma Gastrointestinal Peptides

Rabeprazole has been found to influence plasma levels of gastrointestinal peptides such as gastrin, somatostatin, and calcitonin gene-related peptide, indicating its broader impact beyond mere acid suppression (Katagiri et al., 2005).

6. Chiral Separation and Analysis

Research has been conducted on the enantioselective separation and determination of R-(+) and S-(−) enantiomers of rabeprazole, which is crucial for understanding its pharmacological and toxicological properties, given the differences between stereoisomers (Kim et al., 2017).

7. Pharmacodynamics and Comparative Efficacy

Comparative studies with other proton pump inhibitors have highlighted rabeprazole’s efficacy in acid suppression and treatment of GERD. It has been shown to achieve greater decreases in intragastric acidity, often preferred for its rapid and potent inhibition (Williams et al., 1999).

Safety And Hazards

Rabeprazole is generally well-tolerated, but like all medications, it can have side effects. These can include headache, nausea, diarrhea, stomach pain, and flatulence. In rare cases, it can cause more serious side effects.


Future Directions

Research into proton pump inhibitors like Rabeprazole continues, with a focus on improving their efficacy and reducing side effects. There is also interest in exploring their potential uses beyond the treatment of gastric acid-related disorders.


properties

IUPAC Name

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445562
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rabeprazole

CAS RN

177795-59-4
Record name Rabeprazole, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z21M00M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rabeprazole
Reactant of Route 2
(S)-Rabeprazole
Reactant of Route 3
(S)-Rabeprazole
Reactant of Route 4
(S)-Rabeprazole
Reactant of Route 5
Reactant of Route 5
(S)-Rabeprazole
Reactant of Route 6
(S)-Rabeprazole

Citations

For This Compound
196
Citations
M Miura, S Satoh, H Tada, T Habuchi… - European journal of clinical …, 2006 - Springer
Objective Rabeprazole is metabolized mainly non-enzymatically to rabeprazole-thioether. This in vitro study was designed to clarify the stereoselective oxidation mechanism and to …
Number of citations: 45 link.springer.com
RP Dash, R Rais, NR Srinivas - Xenobiotica, 2018 - Taylor & Francis
… Poor metabolizers showed slightly greater half-life (1.5 times) for both R and S-rabeprazole as compared to the respective enantiomers in homozygous and heterozygous extensive …
Number of citations: 10 www.tandfonline.com
M Miura, H Kagaya, H Tada, T Uno… - British journal of …, 2006 - Wiley Online Library
Aim Rabeprazole is metabolized to some extent by CYP2C19. The purpose of this study was to elucidate the pharmacokinetics of each rabeprazole enantiomer in three different …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
M Miura - Yakugaku Zasshi, 2006 - jstage.jst.go.jp
Lansoprazole is extensively metabolized by CYP2C19 and CYP3A4 in the liver, whereas rabeprazole is primarily converted non-enzymatically to rabeprazole-thioether, with only some …
Number of citations: 42 www.jstage.jst.go.jp
M Miura, H Tada, S Satoh, T Habuchi… - Journal of pharmaceutical …, 2006 - Elsevier
Here, we describe the development of a rapid, simple and sensitive high-performance liquid chromatography (HPLC) method for the simultaneous quantitative determination of …
Number of citations: 65 www.sciencedirect.com
F Pace, S Pallotta, S Casalini… - Therapeutics and clinical …, 2007 - Taylor & Francis
Rabeprazole is a proton pump inhibitor. Pharmacodynamic data show rabeprazole can achieve optimal acid suppression since the first administration and can maintain this advantage …
Number of citations: 79 www.tandfonline.com
LN Sun, YW Shen, YW Ying, D Li, TF Li, XH Zhang… - Chirality, 2018 - Wiley Online Library
Rabeprazole is an effective proton pump inhibitor to treat acid‐related diseases. To achieve the simultaneous determination of rabeprazole enantiomers in human plasma, a chiral LC‐…
Number of citations: 6 onlinelibrary.wiley.com
M Miura, H Kagaya, H Tada, Y Sagae, S Satoh… - Xenobiotica, 2005 - Taylor & Francis
The purpose of this study was to investigate the comparative pharmacokinetics of rabeprazole and lansoprazole enantiomers in renal-transplant recipients on tacrolimus who were …
Number of citations: 19 www.tandfonline.com
SL Bodhankar, BB Jain, BP Ahire… - Indian journal of …, 2006 - ijp-online.com
All currently available proton pump inhibitors (PPI) are substituted benzimidazole pro-drugs and chiral compounds. Rabeprazole is an inhibitor of the gastric proton pump. It causes dose…
Number of citations: 35 ijp-online.com
S Pallotta, F Pace, S Marelli - Expert review of gastroenterology & …, 2008 - Taylor & Francis
Rabeprazole is a proton pump inhibitor (PPI) presenting a very advantageous pharmacodynamic and pharmacokinetic profile over older PPIs. In particular, this drug has a very fast …
Number of citations: 22 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.